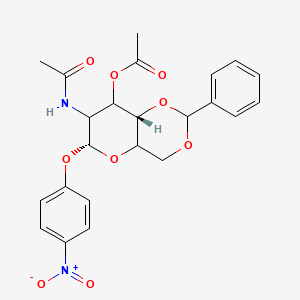![molecular formula C₁₉H₁₉FN₂O₂ B1140405 (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide CAS No. 697287-48-2](/img/structure/B1140405.png)
(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide" is of significant interest in the field of organic and medicinal chemistry due to its unique structural and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves intricate steps including palladium-catalyzed oxidative cyclization-methoxycarbonylation and nucleophilic vinylic substitution reactions. These methods provide a framework for the synthesis of fluorinated and heterocyclic compounds, showcasing the compound's intricate synthesis pathway (Pancrazzi et al., 2017); (Meiresonne et al., 2015).
Molecular Structure Analysis
Molecular structure determinations reveal the compound's crystal structure and the interactions that stabilize its geometry. Techniques such as X-ray diffraction are crucial in elucidating the arrangement of atoms and the conformational stability of the compound's molecular structure (Lee et al., 2009).
Chemical Reactions and Properties
The compound exhibits interesting chemical reactions and properties, including its role as a KCNQ2 potassium channel opener. The specificity of interaction with KCNQ2 channels highlights its potential in modulating neuronal hyperexcitability, which is pivotal in various neurological conditions (Wu et al., 2004).
Applications De Recherche Scientifique
Acrylamide Properties and Applications
Acrylamide, a chemical compound identified as CH2=CH–CO–NH2, is extensively used in industrial applications to synthesize polyacrylamide. Polyacrylamide finds a range of uses, such as soil conditioning, wastewater treatment, and in industries like cosmetics, paper, and textiles. Furthermore, it's utilized in laboratories as a solid support for protein separation by electrophoresis. Due to its widespread use, understanding acrylamide's chemistry, biochemistry, metabolism, pharmacology, and toxicology is vital. Particularly, its formation in food during processing and its potential health implications are areas of significant research interest. It's crucial to enhance our comprehension of acrylamide's formation and distribution in food and its role in human health to develop better food processing methods that reduce acrylamide content in our diet (Friedman, 2003).
Coordination Chemistry of Acrylamide
The coordination chemistry of acrylamide with transition metals is an area of interest. Acrylamide, known for its versatile ligand properties, has been reviewed for its interactions and complex formations with various transition metals. The interactions of acrylamide or acrylamide-based ligands with biologically relevant transition metals may shed light on the mechanisms of acrylamide's metabolism and its health effects, particularly in relation to its presence in food and its toxicological implications (Girma et al., 2005).
Synthesis and Biological Activity of Benzoxazine Compounds
Benzoxazine Compounds - Synthesis and Activity
1,2-oxazines and 1,2-benzoxazines, along with related compounds, hold significant importance due to their diverse biological activities. Their synthesis and applications, including their use as chiral synthons and their general reactions, have been extensively reviewed. Specifically, the synthesis of 6H-1,2-oxazines, their role as electrophiles, and the importance of oxazinium salts have been highlighted. These compounds exhibit a range of biological activities, such as antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties, which can be modulated through structural changes. While only a few have been introduced into practice, their biological activities make them potential candidates for further research and application (Sainsbury, 1991).
Propriétés
IUPAC Name |
N-[(1S)-1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13(15-6-8-18-17(12-15)21-10-11-24-18)22-19(23)9-7-14-4-2-3-5-16(14)20/h2-9,12-13,21H,10-11H2,1H3,(H,22,23)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKISBSTHVUMEV-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCN2)NC(=O)C=CC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCN2)NC(=O)C=CC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 57352832 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


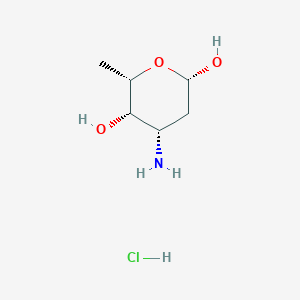
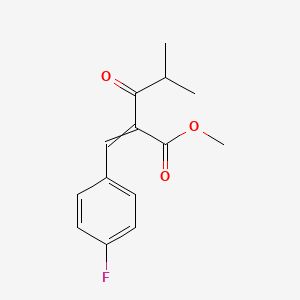
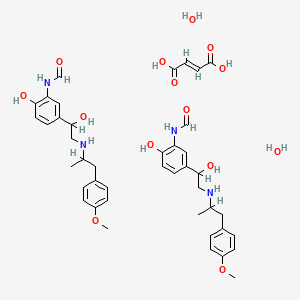

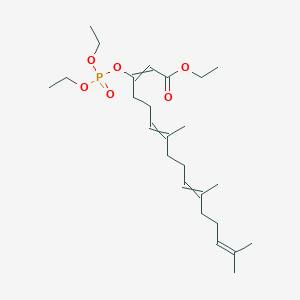
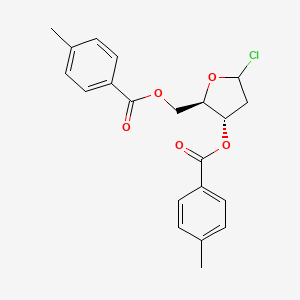

![(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol](/img/structure/B1140339.png)

